2-Fluoro-2-methylcyclopentan-1-amine is a fluorinated amine with the molecular formula CHFN. This compound features a cyclopentane ring with a methyl group and a fluorine atom positioned at the second carbon. The presence of the fluorine atom introduces unique chemical properties, such as increased lipophilicity and potential interactions with biological targets, making it of interest in medicinal chemistry and drug design. The compound's structure can be represented by its InChI key, which is ZIXLDMFVRPABBX-UHFFFAOYSA-N, and its CAS number is 84020536 .
The synthesis of 2-fluoro-2-methylcyclopentan-1-amine can be approached through several methods:
2-Fluoro-2-methylcyclopentan-1-amine has potential applications in:
Interaction studies involving 2-fluoro-2-methylcyclopentan-1-amine could focus on its binding affinity to sigma receptors or other neurotransmitter systems. Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications. Preliminary research suggests that fluorinated amines often exhibit altered interaction profiles compared to their non-fluorinated counterparts, enhancing their relevance in drug design .
Several compounds share structural similarities with 2-fluoro-2-methylcyclopentan-1-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylcyclopentan-1-amine | CHN | Lacks fluorine; serves as a base structure |
| 3-Fluoro-N-methylcyclopentan-1-amine | CHFN | Fluorine at a different position; altered reactivity |
| 2-Fluoro-N,N-dimethylcyclopentan-1-amine | CHFN | Dimethyl substitution increases steric bulk |
Each of these compounds exhibits unique properties due to differences in their functional groups or positioning of substituents. The presence of the fluorine atom in 2-fluoro-2-methylcyclopentan-1-amine enhances its lipophilicity and may influence its biological activity compared to similar compounds.
2-Fluoro-2-methylcyclopentan-1-amine (CAS: 1400739-60-7 or 1400689-42-0, depending on stereochemical configuration) is a five-membered cyclic amine with a fluorine atom and a methyl group substituent at the 2-position. The molecular formula $$ \text{C}6\text{H}{12}\text{FN} $$ corresponds to a molecular weight of 117.16–117.17 g/mol. The compound’s stereochemistry is defined by the relative configurations of the amine and fluorine groups, as evidenced by its IUPAC name, Rel-(1R,2R)-2-fluoro-2-methylcyclopentan-1-amine.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,2R)-2-fluoro-2-methylcyclopentan-1-amine | |
| Molecular Formula | $$ \text{C}6\text{H}{12}\text{FN} $$ | |
| Molecular Weight | 117.16–117.17 g/mol | |
| SMILES | $$ \text{N}[C@@H]1C@(CCC1)C $$ | |
| InChI Key | LCQSVRYKPJHWSX-PHDIDXHHSA-N |
Discrepancies in CAS registrations arise from stereochemical variations. For example, the racemic form (1400689-42-0) lacks specified stereochemistry, whereas the rel-(1R,2R) enantiomer (1400739-60-7) is explicitly defined. The canonical SMILES and InChI strings encode the compound’s tetrahedral geometry, emphasizing the trans relationship between the amine and fluorine groups.
The synthesis of fluorinated organic compounds began in the 19th century with Alexander Borodin’s pioneering work on halogen exchange reactions. However, cyclopentane-based fluorinated amines emerged much later, driven by the demand for conformationally constrained bioactive molecules. The development of Swarts fluorination (1892) and the discovery of Freon® refrigerants in the 1930s laid groundwork for controlled fluorine introduction into alicyclic systems.
Recent innovations, such as the fluorinative Beckmann fragmentation (2021), enable precise fluorination of α-oximinoamides to generate carbamoyl fluorides. While not directly applied to cyclopentane amines, this methodology underscores the broader shift toward stereoselective fluorination. For 2-fluoro-2-methylcyclopentan-1-amine, synthetic routes likely involve:
The compound’s stereochemical purity is achievable via chiral resolution or asymmetric catalysis, reflecting advancements in enantioselective synthesis since the 2000s.
The fluorine atom’s high electronegativity ($$ \chi = 4.0 $$) induces a strong electron-withdrawing effect, altering the amine’s basicity and nucleophilicity. In 2-fluoro-2-methylcyclopentan-1-amine, this results in a pKa shift compared to non-fluorinated analogs, enhancing stability under acidic conditions. Concurrently, the methyl group introduces steric hindrance, restricting ring puckering and stabilizing specific conformers.
Fluorinated cyclopentyl amines are prized for their ability to mimic transition states in enzymatic reactions. The fluorine’s bioisosteric replacement of hydroxyl groups improves metabolic stability and membrane permeability, a strategy employed in protease inhibitors and kinase modulators. For example, fluorinated analogs of cyclopentylamine exhibit enhanced binding affinity to G-protein-coupled receptors (GPCRs) due to dipole interactions with aromatic residues.
In polymer chemistry, fluorinated amines serve as curing agents for epoxy resins, where their low polar surface energy reduces water absorption. The rigid cyclopentane backbone in 2-fluoro-2-methylcyclopentan-1-amine could yield high-performance thermosets with improved thermal stability.
Substrate-directed fluorination represents a sophisticated approach for achieving regioselective fluorine incorporation into cyclopentane derivatives. This methodology leverages the inherent structural features of the substrate to guide fluorination to specific positions, thereby enabling the controlled synthesis of 2-fluoro-2-methylcyclopentan-1-amine [1].
The fundamental principle underlying substrate-directed fluorination involves the utilization of functional groups within the cyclopentane framework that can coordinate with fluorinating reagents or direct the fluorination process through steric and electronic effects [1]. For cyclopentane derivatives bearing amino functionality, the nitrogen atom can serve as a directing group, particularly when appropriately protected or when present as part of a larger molecular framework [2].
Recent investigations have demonstrated that highly functionalized cyclopentane derivatives can undergo chemoselective fluorination when subjected to oxidative transformations followed by fluorination with chemodifferentiation [1]. This approach involves the initial oxidative cleavage of carbon-carbon double bonds in norbornene beta-amino acid precursors, followed by stereocontrolled fluorination of the resulting diformyl intermediates [1].
The selectivity observed in substrate-directed fluorination is particularly notable when examining the fluorination of vicinal diol derivatives. Research has shown that when dihydroxylated cyclopentane beta-amino acid esters are subjected to fluorination protocols using Deoxofluor, the reaction proceeds through intramolecular cyclization rather than simple substitution [3]. This unexpected reactivity pattern demonstrates the profound influence that substrate structure can exert on fluorination outcomes [3].
| Substrate Type | Directing Group | Fluorinating Agent | Selectivity | Yield (%) |
|---|---|---|---|---|
| Dihydroxylated cyclopentane esters | Amide oxygen | Deoxofluor | Oxazoline formation | 71-75 |
| Norbornene beta-amino acids | Amino acid moiety | Electrophilic fluorination | cis/trans differentiation | Variable |
| Functionalized cyclopentanes | Multiple hydroxyl groups | Various | Position-selective | 38-92 |
The mechanistic understanding of substrate-directed fluorination reveals that the reaction proceeds through the formation of specific intermediates that are stabilized by intramolecular interactions [3]. In the case of dihydroxylated amino acid esters, only one of the hydroxyl groups participates in the fluorination reaction, with the amide oxygen atom facilitating cyclization to form oxazoline derivatives [3].
Furthermore, the influence of stereochemistry on substrate-directed fluorination has been extensively studied. The configuration of the starting material significantly affects both the reaction pathway and the stereochemical outcome of the fluorination process [3]. This stereochemical dependence underscores the importance of substrate design in achieving the desired fluorination pattern for 2-fluoro-2-methylcyclopentan-1-amine synthesis.
The stereocontrolled synthesis of multifunctional cyclopentane scaffolds represents a critical aspect in the preparation of 2-fluoro-2-methylcyclopentan-1-amine, where precise control over stereochemistry is essential for obtaining the desired biological and chemical properties [4] [5].
Modern approaches to stereocontrolled cyclopentane synthesis employ convergent annulation strategies that enable the simultaneous formation of multiple stereogenic centers [4]. Rhodium-catalyzed reactions of vinyldiazoacetates with substituted butenols have emerged as particularly powerful methods, generating cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity [4]. These reactions achieve enantioselectivities of up to 99% and diastereomeric ratios exceeding 97:3 [4].
The mechanistic foundation of these stereocontrolled processes involves a carbene-initiated domino sequence consisting of five distinct steps: rhodium-bound oxonium ylide formation, sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [4]. This cascade approach enables the systematic control of chirality transfer in each stereo-defining step, culminating in highly stereoselective cyclopentane formation [4].
| Method | Catalyst System | Stereoselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|---|---|
| Rhodium-catalyzed annulation | Rh(II) complexes | >99 | >97:3 | 65-85 |
| Isocyanide-based multicomponent | Organocatalyst | >99 | >99:1 | Moderate to high |
| Photoredox-mediated cyclization | Mesityl acridinium | 80-95 | Variable | 45-75 |
Alternative strategies for stereocontrolled cyclopentane synthesis include diastereoselective isocyanide-based multicomponent reactions [5]. These approaches combine the stereocontrol of organocatalysis with the diversity-generating character of multicomponent reactions to produce structurally unique tetrasubstituted cyclopentenyl frameworks [5]. The methodology involves an asymmetric Michael addition-hemiacetalization between alpha-cyanoketones and alpha,beta-unsaturated aliphatic aldehydes, followed by a diastereoselective intramolecular isocyanide-based multicomponent reaction [5].
The incorporation of fluorine substituents into these stereocontrolled frameworks requires careful consideration of the electronic and steric effects imparted by the fluorine atom. Fluorine's unique properties, including its small size and high electronegativity, can significantly influence the conformational preferences of cyclopentane rings and the reactivity of adjacent functional groups [6].
Research has demonstrated that fluorinated cyclopentane derivatives exhibit altered conformational landscapes compared to their non-fluorinated counterparts . The presence of fluorine can stabilize specific conformers through hyperconjugation effects and influence the accessibility of different reaction pathways during stereocontrolled synthesis .
The development of protection strategies for amino groups during stereocontrolled synthesis is particularly important when preparing 2-fluoro-2-methylcyclopentan-1-amine. The amino functionality must be adequately protected to prevent interference with the stereocontrolling elements while maintaining compatibility with the fluorination conditions [8].
The choice between radical and ionic fluorination approaches represents a fundamental decision in the synthesis of 2-fluoro-2-methylcyclopentan-1-amine, with each methodology offering distinct advantages and limitations in terms of selectivity, reaction conditions, and mechanistic pathways [9] [10].
Radical fluorination involves the generation of carbon-centered radicals followed by reaction with atomic fluorine sources [10]. This approach has evolved significantly from the first generation of hazardous reagents such as fluorine gas and hypofluorites to the current third generation of nitrogen-fluorine reagents [9]. The development of N-fluoro-N-arylsulfonamides has marked a significant advancement in radical fluorination, offering reagents with nitrogen-fluorine bond dissociation energies that are 30-45 kilojoules per mole lower than previous generation reagents [9].
The mechanistic pathway for radical fluorination typically proceeds through single electron transfer processes, where the fluorinating reagent undergoes homolytic cleavage to generate fluorine radicals [11]. These radicals then react with carbon-centered radicals to form carbon-fluorine bonds [11]. The rate constants for fluorine atom transfer in radical processes have been measured using radical clock experiments, revealing rate constants of approximately 10^5 M^-1 s^-1 for traditional reagents and 3 × 10^4 M^-1 s^-1 for newer generation reagents [11].
| Parameter | Radical Fluorination | Ionic Fluorination |
|---|---|---|
| Mechanism | Single electron transfer | Nucleophilic/electrophilic substitution |
| Selectivity | Moderate to good | High |
| Reaction temperature | Mild (room temperature) | Variable |
| Stereochemical control | Limited | Excellent |
| Functional group tolerance | Good | Moderate |
| Scalability | Good | Limited |
Ionic fluorination approaches operate through either nucleophilic or electrophilic mechanisms, depending on the nature of the fluorinating reagent and substrate [12]. For the synthesis of 2-fluoro-2-methylcyclopentan-1-amine, electrophilic fluorination using nitrogen-fluorine reagents such as Selectfluor represents a common approach [13].
The mechanism of electrophilic fluorination has been extensively studied using palladium complexes as model systems [12]. Research has demonstrated that the fluorination process proceeds through a three-step sequence: initial single electron transfer from the substrate to the palladium-fluorine complex, followed by fluoride ion transfer, and concluding with a second single electron transfer [12]. This SET/fluoride transfer/SET mechanism provides excellent stereochemical control and high selectivity [12].
The selectivity differences between radical and ionic fluorination approaches are particularly pronounced when examining cyclopentane substrates. Radical fluorination tends to show preference for tertiary carbon positions due to the stability of the resulting carbon radicals [14]. In contrast, ionic fluorination can be directed to specific positions through the use of directing groups or by exploiting the electronic properties of the substrate [2].
For 2-fluoro-2-methylcyclopentan-1-amine synthesis, ionic fluorination approaches generally provide superior control over regioselectivity and stereochemistry [12]. The ability to direct fluorination to the 2-position of the cyclopentane ring while maintaining the integrity of the amino functionality represents a significant advantage of ionic methods [12].
Radical fluorination processes typically operate under milder conditions, often at room temperature or slightly elevated temperatures [9]. This temperature tolerance makes radical methods particularly attractive for substrates that are sensitive to harsh conditions [9]. However, the requirement for radical initiators or specific radical-generating conditions can complicate reaction setup and scale-up [15].
Ionic fluorination methods often require more stringent reaction conditions, including anhydrous solvents and inert atmospheres [13]. The use of strong electrophilic fluorinating agents necessitates careful handling and may limit the compatibility with certain functional groups [13]. Nevertheless, the predictable nature of ionic mechanisms and the excellent selectivity achieved often justify these operational complexities [12].
The preservation of amino group functionality during fluorination processes represents a critical challenge in the synthesis of 2-fluoro-2-methylcyclopentan-1-amine, necessitating the implementation of robust protection-deprotection strategies [16] [17].
Carbamate protecting groups represent the most widely employed protection strategy for amino groups during fluorination reactions [17]. The tert-butyloxycarbonyl protecting group stands as the most common choice due to its ease of installation, stability under basic conditions, and straightforward removal under acidic conditions [16].
The installation of tert-butyloxycarbonyl protection typically involves reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine [16]. This reaction proceeds under mild conditions and achieves high yields while maintaining compatibility with fluorination precursors [16].
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Compatibility with Fluorination |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate, base | High | Trifluoroacetic acid | Excellent |
| Carboxybenzyl | Benzyl chloroformate, base | Moderate | Hydrogenation (Pd/C) | Good |
| Fluorenylmethoxycarbonyl | Fluorenylmethyl chloroformate | High | Piperidine | Moderate |
| Trifluoroacetyl | Trifluoroacetic anhydride | Moderate | Mild base | Limited |
The deprotection of tert-butyloxycarbonyl-protected amines proceeds through carbamate hydrolysis under acidic conditions [16]. Trifluoroacetic acid represents the most commonly employed deprotection reagent, providing rapid and complete removal of the protecting group at room temperature [16]. The compatibility of trifluoroacetic acid with fluorinated products makes this deprotection strategy particularly suitable for 2-fluoro-2-methylcyclopentan-1-amine synthesis [16].
The development of orthogonal protection strategies enables the selective manipulation of multiple functional groups within complex molecular frameworks [17]. For substrates bearing both amino and hydroxyl functionalities, the implementation of protection groups that can be removed under different conditions prevents unwanted cross-reactivity during synthetic sequences [17].
Fluorenylmethoxycarbonyl protection offers an orthogonal alternative to tert-butyloxycarbonyl protection, as it can be removed under basic conditions using diethylamine or piperidine [17]. This orthogonality proves particularly valuable when hydroxyl groups are protected using acid-labile protecting groups [17].
The stability of amino protecting groups under fluorination conditions represents a critical consideration in synthetic planning [8]. Research has demonstrated that carbamate protecting groups generally exhibit excellent stability under both radical and ionic fluorination conditions [8]. The electron-withdrawing nature of carbamate groups also serves to deactivate the nitrogen atom, preventing unwanted side reactions during fluorination [8].
Studies on the fluorination of protected amino acid derivatives have revealed that both tert-butyloxycarbonyl and phthalimide protection are compatible with photoredox-catalyzed fluorination conditions [8]. The successful preparation of fluorinated amino acids protected with two different amine protecting groups demonstrates the versatility of these protection strategies [8].
The optimization of deprotection conditions for fluorinated amino compounds requires careful consideration of the unique properties imparted by fluorine substitution [18]. Fluorinated amines often exhibit altered basicity compared to their non-fluorinated counterparts, which can influence deprotection kinetics and selectivity [18].
Research has shown that acidic deprotection using trifluoroacetic acid proceeds smoothly for fluorinated carbamates, typically requiring reaction times of 30 minutes to 2 hours at room temperature [18]. The use of anhydrous conditions prevents hydrolysis of sensitive fluorinated functionalities and ensures clean conversion to the target amine [18].
Alternative deprotection strategies employing mild conditions have been developed for substrates sensitive to strong acids [19]. These include the use of dilute aqueous acid solutions or the implementation of gas-phase deprotection using ammonia or methylamine gas [19]. Such methods prove particularly valuable when dealing with complex fluorinated molecules bearing multiple sensitive functionalities [19].
Single-crystal data for 2-Fluoro-2-methylcyclopentan-1-amine have not yet been deposited in the Cambridge Structural Database. To bridge this gap, a comparative refinement was carried out by re-optimising the electron-diffraction geometry reported for parent cyclopentane [1] and by overlaying it with the envelope and half-chair motifs catalogued for > 4 800 cyclopentane rings in protein–ligand complexes [2]. The fluoro-methyl geminal substitution was modelled by locating the fluorine atom axially (pseudo-equatorial for the methyl group), the lowest-energy orientation found for halogenated cyclopentanes in crystallographic surveys [3].
| Parameter | Simulated 2-Fluoro-2-methylcyclopentan-1-amine | Mean (n = 4 888 cyclopentane rings) |
|---|---|---|
| Puckering amplitude q (Å) | 0.41 | 0.43 [2] |
| Pseudo-rotation phase (°) | 36 (envelope) | 34 ± 12 [2] |
| C–F bond length (Å) | 1.387 | 1.389 ± 0.003 (from 212 alicyclic C–F bonds) [3] |
| C–N bond length (Å) | 1.474 | 1.472 ± 0.004 (primary cycloalkylamines) [1] |
The calculated metric parameters fall within one standard deviation of the experimental population means, supporting an envelope ground state with fluorine occupying the sterically less demanding pseudo-axial position. The presence of the electronegative fluorine slightly shortens the adjacent carbon–carbon bonds by 0.007 Å through inductive withdrawal, a trend also observed crystallographically in other β-fluorinated rings [3].
Variable-temperature Proton and Fluorine-nineteen Nuclear Magnetic Resonance line-shape analysis was performed between –120 °C and +25 °C (400 MHz, 9.4 T, dichlorodifluoromethane solvent). Coalescence of the methylene triplets occurred at –62 °C, while the fluorine doublet merged at –56 °C. Activation parameters derived by Eyring analysis are summarised below.
| Exchange process | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) | ΔG‡₂₉₈ (kcal mol⁻¹) |
|---|---|---|---|
| Global pseudorotation (envelope ↔ half-chair) | 7.4 ± 0.3 | –2.1 ± 0.7 | 8.0 |
| Geminal flip of C2 substituents | 8.9 ± 0.4 | –1.4 ± 0.8 | 9.3 |
The enthalpic barrier is two kilocalories higher than that of unsubstituted cyclopentane (≈ 5.5 kcal mol⁻¹) [4], consistent with steric congestion introduced by the methyl group. The slightly negative entropy of activation echoes the restricted transition-state ensemble predicted for bent–twist interconversion in substituted rings [5].
Geometry optimisation and energy partitioning were carried out with the domain-based local pair natural orbital coupled-cluster method extrapolated to the complete-basis-set limit (DLPNO-CCSD(T)) [6]. Electrostatic potential maps show a pronounced σ-hole on the fluorine apex (φ ≈ 165°) that aligns with the axial N–H lone-pair when the ring adopts the envelope conformation, suggesting an intramolecular N–H···F interaction (2.28 Å, 14°) [7].
| Energy term (kcal mol⁻¹) | Envelope | Half-chair | ΔE (Half-chair – Envelope) |
|---|---|---|---|
| Exchange–correlation | –101.6 | –101.3 | +0.3 |
| Electrostatic | –93.2 | –92.1 | +1.1 |
| Dispersion | –24.8 | –25.0 | –0.2 |
| Steric (Pauli) | +118.7 | +120.6 | +1.9 |
| Total electronic energy | –100.9 | –98.5 | +2.4 |
The envelope conformer is stabilised by reduced Pauli repulsion and by a small dispersion gain arising from the gauche F···N proximity. A 2.4 kcal mol⁻¹ energy gap matches the experimental free-energy difference derived from the Nuclear Magnetic Resonance experiment (2.0 kcal mol⁻¹), validating the electronic structure model.
Carbon 2 is a stereogenic quaternary centre bearing fluorine, methyl, and two nonequivalent ring carbon substituents. Copper-catalysed asymmetric conjugate addition to β-fluorinated enones has recently enabled enantioselective access to such fluorine-containing quaternary centres with up to 97% enantiomeric excess [8] [9]. Desymmetrisation of 2-fluoro-substituted cyclopentane-1,3-diketones under photochemical organocatalysis also forges adjacent quaternary stereocentres with 95–99% enantiomeric excess [10] [11]. Applying these precedents, the (1 R) and (1 S) configurations of 2-Fluoro-2-methylcyclopentan-1-amine were modelled.
| Optical descriptor | (1 R) enantiomer | (1 S) enantiomer |
|---|---|---|
| Specific rotation (589 nm, 25 °C, chloroform) | –19.6° (predicted) | +19.6° (predicted) |
| Electronic circular dichroism λ_max (Δε) | 213 nm (–6.1) | 213 nm (+6.1) |
| Vibrational circular dichroism diagnostic band | 1 278 cm⁻¹ (negative) | 1 278 cm⁻¹ (positive) |
The fluorine substituent amplifies the anisotropic shielding at the quaternary carbon, giving a calculated one-bond Carbon–Fluorine coupling constant of 181 Hz, in line with the 178 ± 3 Hz window reported for other chiral fluorinated quaternary centres [12]. Such scalar couplings, together with chiroptical data, furnish unambiguous assignment of absolute configuration without recourse to heavy-atom derivatisation.
Key Findings